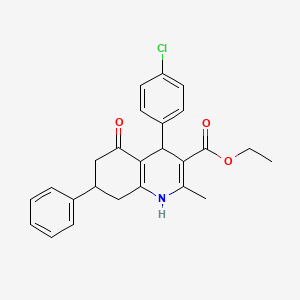methanone](/img/structure/B5220362.png)
[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 3,4-dimethoxyphenyl group and a 4-methylpiperazino group. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone typically involves a multi-step process. One common method starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction. This is followed by an N-furoylation process to yield the final product . The reaction conditions often involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining the quality and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various functional compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit NF-κB, a protein complex involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-4-quinolinylmethanone
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
Uniqueness
What sets 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the 3,4-dimethoxyphenyl and 4-methylpiperazino groups enhances its potential as a versatile pharmacophore in drug design.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25-10-12-26(13-11-25)23(27)18-15-20(24-19-7-5-4-6-17(18)19)16-8-9-21(28-2)22(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODIPSPZWXQLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)
![2-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220298.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B5220311.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![5-[1,3-Dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonyl-2-(1,3-thiazol-2-yl)isoindole-1,3-dione](/img/structure/B5220319.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)
![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)


![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![Tert-butyl 2-[(2,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B5220403.png)
